

Ethyl 6-bromonicotinate as a pyridine derivative

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Compound of Interest

Compound Name: *Ethyl 6-bromonicotinate*

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An In-Depth Technical Guide to **Ethyl 6-bromonicotinate**: A Keystone Pyridine Derivative for Synthesis and Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Ethyl 6-bromonicotinate**, a pivotal building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to offer a deeper understanding of the causality behind experimental choices, empowering scientists to leverage this versatile reagent to its fullest potential.

Introduction: The Strategic Importance of Ethyl 6-bromonicotinate

Ethyl 6-bromonicotinate (CAS No: 132334-98-6) is a substituted pyridine derivative that has emerged as a highly valuable intermediate in the synthesis of complex organic molecules.^[1] Its structure, featuring a pyridine ring functionalized with a bromine atom at the 6-position and an ethyl ester at the 3-position, offers a unique combination of reactivity and stability. The pyridine core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, making its derivatives, like **Ethyl 6-bromonicotinate**, indispensable tools for innovation.^[2]

The strategic placement of the bromo and ester groups allows for sequential and site-selective modifications. The bromine atom serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ethyl ester group, meanwhile, can be readily hydrolyzed,

reduced, or converted into other functional groups, providing a secondary point for molecular elaboration.^[3] This inherent functional duality is the cornerstone of its utility in constructing diverse molecular architectures, particularly in the development of novel therapeutic agents.^[4]
^[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

Physicochemical Properties

Property	Value	Source
CAS Number	132334-98-6	[1]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1]
Molecular Weight	230.06 g/mol	[1]
Appearance	White to off-white solid/powder	[4] [6]
Melting Point	119-121 °C (for methyl ester)	[6] [7]
Boiling Point	107-110 °C @ 4 Torr (for methyl ester)	[6] [7]
Solubility	Soluble in organic solvents like DCM, DMF, DMSO	[4]

Note: Data for melting and boiling points are often reported for the closely related methyl ester and are expected to be similar for the ethyl ester.

Spectroscopic Data Interpretation

Spectroscopic analysis confirms the structural integrity of **Ethyl 6-bromonicotinate**. The key features to expect are outlined below. While a dedicated public spectrum for this specific compound is not available, the expected data can be reliably predicted based on the analysis of its constituent functional groups and analogous structures.^[8]^[9]^[10]^[11]^[12]

Spectroscopy	Feature	Expected Chemical Shift / Frequency	Rationale
¹ H NMR	H-2 (proton α to N)	~8.9-9.1 ppm (d)	Deshielded by adjacent nitrogen and carbonyl group.
H-4 (proton between Br/N)	~8.2-8.4 ppm (dd)	Deshielded by nitrogen and influenced by adjacent bromine.	
H-5 (proton α to Br)	~7.4-7.6 ppm (d)	Influenced by adjacent bromine.	
-OCH ₂ CH ₃	~4.3-4.5 ppm (q)	Methylene protons of the ethyl ester.	
-OCH ₂ CH ₃	~1.3-1.5 ppm (t)	Methyl protons of the ethyl ester.	
¹³ C NMR	Carbonyl Carbon (C=O)	~164-166 ppm	Typical range for an ester carbonyl.
Pyridine Carbons	~120-155 ppm	Aromatic region, with specific shifts influenced by substituents.	
-OCH ₂ CH ₃	~61-63 ppm	Methylene carbon of the ethyl ester.	
-OCH ₂ CH ₃	~14-15 ppm	Methyl carbon of the ethyl ester.	
IR Spectroscopy	C=O Stretch (Ester)	~1720-1730 cm ⁻¹	Strong, characteristic absorption for an ester carbonyl.
C=N/C=C Stretch	~1550-1600 cm ⁻¹	Aromatic ring vibrations.	

C-Br Stretch	~500-600 cm ⁻¹	Found in the fingerprint region.
Mass Spectrometry	Molecular Ion (M ⁺)	m/z 230/232 Characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of one bromine atom (⁷⁹ Br and ⁸¹ Br).

Synthesis of Ethyl 6-bromonicotinate

The most common and straightforward synthesis of **Ethyl 6-bromonicotinate** involves the esterification of 6-bromonicotinic acid. This reaction can be achieved under standard Fischer esterification conditions or by converting the carboxylic acid to a more reactive acyl chloride intermediate.

Synthesis via Acyl Chloride Intermediate

This method is highly efficient and proceeds under mild conditions, making it a preferred laboratory-scale procedure. The causality behind this two-step approach lies in increasing the electrophilicity of the carbonyl carbon. The carboxylic acid is first converted to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is significantly more reactive towards nucleophilic attack by ethanol than the parent carboxylic acid.

- Acid Chloride Formation:
 - To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromonicotinic acid (10.1 g, 50 mmol).
 - Add anhydrous dichloromethane (DCM, 100 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). The DMF catalyzes the formation of the Vilsmeier reagent *in situ*, which is the active species for converting the acid to the acyl chloride.
 - Slowly add oxalyl chloride (5.2 mL, 60 mmol) dropwise at 0 °C. Vigorous gas evolution (CO₂, CO) will be observed.

- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
- Remove the solvent and excess oxalyl chloride under reduced pressure.
- Esterification:
 - To the crude 6-bromonicotinoyl chloride, add anhydrous ethanol (100 mL) at 0 °C. This step is exothermic and should be performed with cooling to control the reaction rate.
 - Stir the mixture at room temperature for 1 hour.
 - Monitor the reaction completion by Thin Layer Chromatography (TLC).
 - Once complete, remove the excess ethanol under reduced pressure.
- Work-up and Purification:
 - Dissolve the residue in ethyl acetate (150 mL).
 - Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO_3) solution (2 x 50 mL) to neutralize any remaining acid, and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford **Ethyl 6-bromonicotinate** as a white solid.

The Core Reactivity: A Hub for Cross-Coupling Chemistry

The bromine atom at the C-6 position of **Ethyl 6-bromonicotinate** is the molecule's primary center of reactivity, making it an ideal substrate for transition metal-catalyzed cross-coupling

reactions. These reactions are pillars of modern organic synthesis, enabling the construction of complex molecular frameworks with high precision and efficiency.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the premier method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[13][14] Its high functional group tolerance and the stability of the boronic acid reagents make it exceptionally valuable in multi-step syntheses.[15]

Causality and Mechanism: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of **Ethyl 6-bromonicotinate**. This is often the rate-limiting step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic group from boron is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. [14][16][17]

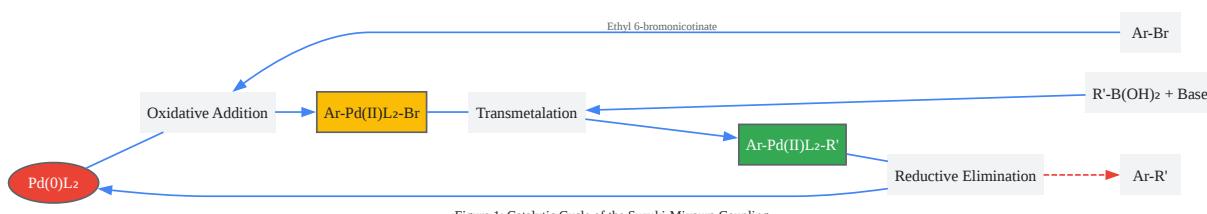


Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

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Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

- **Reaction Setup:** In a Schlenk flask, combine **Ethyl 6-bromonicotinate** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K_2CO_3 , 2.0-3.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%) and ligand if necessary.
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water. The aqueous phase is crucial for dissolving the

inorganic base and facilitating the formation of the active boronate species.

- Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Reaction: Heat the mixture with stirring (typically 80-110 °C) for 2-16 hours, monitoring progress by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na_2SO_4 , filter, and concentrate.
- Purification: Purify the crude product via flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, providing a powerful and general method for synthesizing aryl amines from aryl halides.^{[18][19]} This reaction has largely replaced harsher classical methods, offering much broader substrate scope and functional group tolerance.^[18]

Causality and Mechanism: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalyst. The cycle involves oxidative addition of palladium into the C-Br bond, followed by coordination of the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu , Cs_2CO_3) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the Pd(0) catalyst.^{[18][20]} The choice of ligand (often bulky, electron-rich phosphines) is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.^[20]

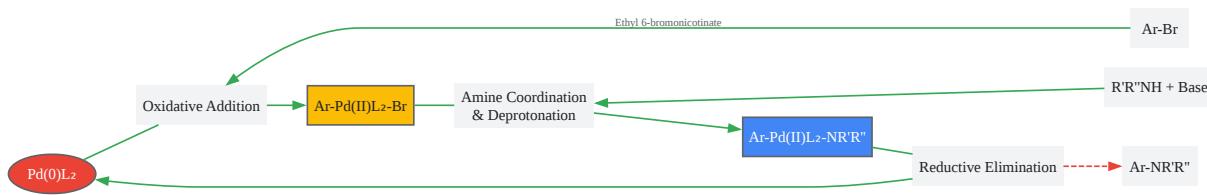


Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination

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Caption: Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

- Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.). The choice of ligand is critical and depends on the amine; sterically hindered ligands are often required.[21]
- Reagent Addition: Add **Ethyl 6-bromonicotinate** (1.0 equiv.) and the primary or secondary amine (1.1-1.2 equiv.).
- Solvent and Degassing: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Purge the tube with an inert gas.
- Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) for 4-24 hours, with stirring. Monitor progress by LC-MS.
- Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH_4Cl) and extract with an organic solvent.
- Purification: Wash the organic layers, dry, concentrate, and purify by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly effective method for forming a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between an aryl halide and a terminal alkyne.[22][23] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials.[22]

Causality and Mechanism: This reaction uniquely employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[23][24] The palladium cycle is similar to the previously described couplings. The crucial role of copper is to react with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-X complex. The subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst.[24]

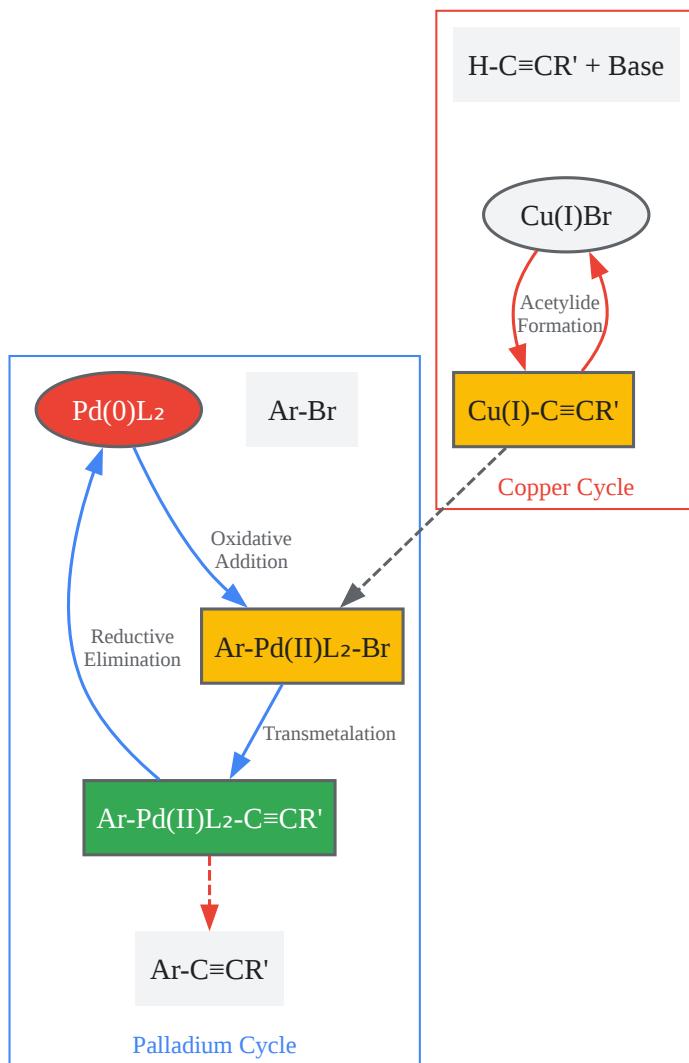


Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling

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Caption: Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.

- **Reaction Setup:** To a dry Schlenk flask, add **Ethyl 6-bromonicotinate** (1.0 equiv.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and the copper(I) co-catalyst (CuI , 5-10 mol%).
- **Solvent and Base:** Add a suitable solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, TEA, 2-3 equiv.). The amine serves as both the base and often as a co-solvent.

- Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
- Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: Once complete, cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove the amine salt.
- Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Applications in Drug Discovery and Beyond

The true value of **Ethyl 6-bromonicotinate** is realized in its application as a precursor to high-value, biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position via cross-coupling opens a gateway to a vast chemical space.

- Kinase Inhibitors: Many modern cancer therapeutics are kinase inhibitors, and substituted pyridines are a common core structure. **Ethyl 6-bromonicotinate** is a key starting material for pyrido[2,3-d]pyrimidines, a scaffold found in potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Pim-1.^[5]
- Nicotinic Receptor Agonists: As a derivative of nicotinic acid, this compound serves as an intermediate for molecules targeting nicotinic acetylcholine receptors (nAChRs). For example, it has been used in the synthesis of SIB-1508Y (Altinicline), a selective nAChR agonist investigated for Parkinson's disease.^[22]
- Hypolipidemic Agents: Nicotinic acid and its analogs are known to have lipid-lowering effects. **Ethyl 6-bromonicotinate** itself has been noted as a potential hypolipidemic agent.^{[1][25]}
- General Synthesis: It serves as a key intermediate in the synthesis of various functionalized pyridines, which are then incorporated into larger drug candidates. For instance, it can be used to prepare intermediates for potent anticancer agents like Lonafarnib.^[26]

Conclusion

Ethyl 6-bromonicotinate is far more than a simple halogenated heterocycle; it is a strategic linchpin in synthetic chemistry. Its well-defined reactive sites—the bromine atom for cross-coupling and the ethyl ester for further functionalization—provide a reliable and versatile platform for the assembly of complex molecular targets. The robust and well-understood reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows chemists to predictably and efficiently construct the C-C and C-N bonds that form the backbone of countless pharmaceuticals and advanced materials. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the role of expertly designed building blocks like **Ethyl 6-bromonicotinate** will only become more critical in driving innovation in science and medicine.

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